methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid and contains a pyrrole ring with a formyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid derivative reacts with methanol to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: Methyl 4-(2-hydroxymethyl-1H-pyrrol-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
- 4-pyrrol-1-ylmethyl-benzoic acid
- 3-(1H-pyrrol-1-yl)benzylamine
Uniqueness
Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of both a formyl group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(2-formylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQPUKJGKHTBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600054 |
Source
|
Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149323-67-1 |
Source
|
Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.